molecular formula C22H20F2N2OS B2676254 4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 672951-71-2

4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2676254
CAS No.: 672951-71-2
M. Wt: 398.47
InChI Key: KVAYZHMVOOXQDX-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C22H20F2N2OS and its molecular weight is 398.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazoline derivatives are synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions, demonstrating their potential in creating novel compounds with significant anticancer activity. The synthesis process involves complex reactions under specific conditions, highlighting the chemical versatility and potential for modification of quinazoline derivatives (Nowak et al., 2015).
  • The development of tetrahydroisoquinoline and benzazepine derivatives via Pummerer-type cyclization, enhanced by boron trifluoride diethyl etherate, showcases the compound's role in generating structurally diverse molecules with potential biological activities (Saitoh et al., 2001).

Biological Activities and Potential Therapeutic Applications

  • The antituberculosis and cytotoxicity studies of 3-heteroarylthioquinoline derivatives highlight the potential of quinazoline derivatives in developing new treatments for infectious diseases and cancer. These compounds showed significant activity against Mycobacterium tuberculosis, suggesting their utility in antituberculosis therapy (Chitra et al., 2011).
  • Research on triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties reveals their good antipyretic and anti-inflammatory activities, indicating the potential for developing new anti-inflammatory agents (Ghorab et al., 2010).

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2OS/c1-14-6-8-15(9-7-14)13-28-22-25-19-5-3-2-4-17(19)21(26-22)27-20-11-10-16(23)12-18(20)24/h6-12H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAYZHMVOOXQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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